molecular formula C9H9N3O B13652934 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone

Katalognummer: B13652934
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: ORIYYNMWAZGBLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The presence of an amino group at the 6th position and an ethanone group at the 4th position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate carbonyl compound under acidic or basic conditions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzimidazole ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

    1H-Benzimidazole: The parent compound without the amino and ethanone groups.

    2-Amino-1H-benzimidazole: Similar structure with the amino group at the 2nd position.

    4-(1H-Benzimidazol-2-yl)aniline: Contains an aniline group instead of an ethanone group.

Uniqueness: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the specific positioning of the amino and ethanone groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for drug development and other scientific research applications .

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

1-(6-amino-1H-benzimidazol-4-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-5(13)7-2-6(10)3-8-9(7)12-4-11-8/h2-4H,10H2,1H3,(H,11,12)

InChI-Schlüssel

ORIYYNMWAZGBLW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=CC(=C1)N)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.